2,6-Bis(4-methoxyphenyl)-4-methylthiopyrylium;perchlorate
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Overview
Description
2,6-Bis(4-methoxyphenyl)-4-methylthiopyrylium;perchlorate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a pyrylium core substituted with methoxyphenyl and methylthio groups, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)-4-methylthiopyrylium;perchlorate typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and subjected to oximation with hydroxylamine hydrochloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxyphenyl)-4-methylthiopyrylium;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)-4-methylthiopyrylium;perchlorate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-4-methylthiopyrylium;perchlorate involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in electron transfer processes, making it effective in redox reactions. Its methoxy and methylthio groups also play a role in its biological activities by interacting with cellular components and enzymes.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Known for their antioxidant and antimicrobial potential.
2,6-Bis(4-methoxyphenyl)anthracene: Used in phototransistors and other electronic applications.
Uniqueness
2,6-Bis(4-methoxyphenyl)-4-methylthiopyrylium;perchlorate stands out due to its unique combination of methoxy and methylthio groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O2S.ClHO4/c1-14-12-19(15-4-8-17(21-2)9-5-15)23-20(13-14)16-6-10-18(22-3)11-7-16;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVIJGORGZRBCR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[S+]C(=C1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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